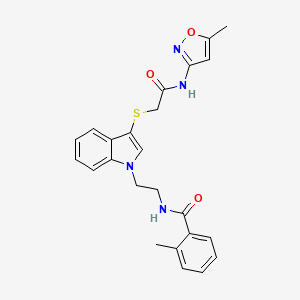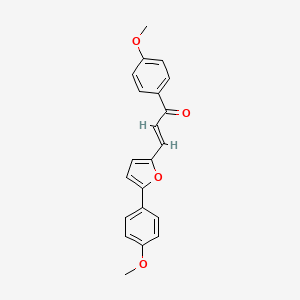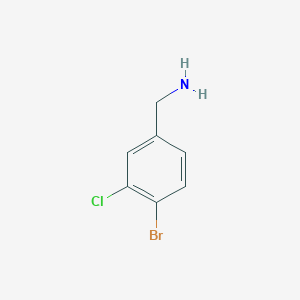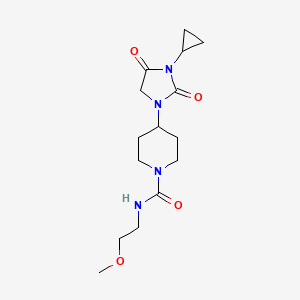
N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
Research has identified the significance of measuring human urinary carcinogen metabolites as a practical approach for obtaining vital information regarding tobacco and cancer. Such studies are crucial for understanding the metabolism of carcinogens in humans and delineating exposed vs. non-exposed individuals, particularly with specific focus on tobacco-specific nitrosamines and their metabolites, which are indicative of exposure to tobacco products. This highlights the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer, especially concerning new tobacco products and strategies for harm reduction (Hecht, 2002).
Kinetics and Mechanism of N-Nitrosamine Formation in Water
The formation of N-nitrosodimethylamine (NDMA) in water and its kinetics have been extensively reviewed, shedding light on the mechanism of NDMA formation from precursors such as amines and dimethylsulfamide with various disinfectants. Understanding these processes is essential for developing effective strategies to mitigate NDMA formation in treated water, thus reducing its potential health risks (Sharma, 2012).
Advanced Oxidation Processes for Degradation of Pharmaceuticals
The degradation of acetaminophen through advanced oxidation processes (AOPs) has been studied, with findings suggesting AOPs as efficient methods for treating pharmaceutical contaminants in water. This research outlines the kinetics, mechanisms, and by-products of acetaminophen degradation, offering insights into potential environmental and health implications of pharmaceutical pollutants (Qutob et al., 2022).
Nitrous Oxide Emissions from Aquaculture
Aquaculture systems have been identified as significant anthropogenic sources of nitrous oxide (N2O) emissions, a potent greenhouse gas. This review estimates global N2O-N emissions from aquaculture and discusses mechanisms and factors affecting N2O production, as well as potential methods to minimize emissions, thereby addressing the environmental impact of aquaculture practices (Hu et al., 2012).
Stereochemistry and Pharmacological Profile of Phenylpiracetam
Research on phenylpiracetam and its derivatives has shown that the stereochemistry of these compounds significantly influences their pharmacological properties. This review summarizes the design, synthesis, and biological activity exploration of enantiomerically pure phenylpiracetam, highlighting the importance of stereochemistry in developing effective CNS agents for enhancing cognitive functions and memory processes (Veinberg et al., 2015).
特性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)15-9-11-4-2-3-5-12(11)17(21)24-15/h2-8,15H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYXGMATFBKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)


![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)


![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone](/img/structure/B2891767.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)
